Licoflavone B

描述

二氢黄酮 B 是一种从甘草残渣中提取的异戊二烯类黄酮。它已被证实是一种具有重要生物活性的化合物,包括抗炎和抗菌特性。 二氢黄酮 B 因其在通过重建肠道屏障和调节肠道微生物群治疗溃疡性结肠炎中的潜力而备受关注 .

准备方法

合成路线和反应条件: 二氢黄酮 B 可以通过多种方法合成,包括使用纳米海绵和水溶性组合物。一种方法涉及使用交联剂和环糊精制备二氢黄酮纳米海绵。 然后将纳米海绵与二氢黄酮结合以提高其溶解速率和生物利用度 . 另一种方法是通过将二氢黄酮与助溶剂、增溶剂和防腐剂混合来制备水溶性二氢黄酮组合物 .

工业生产方法: 二氢黄酮 B 的工业生产通常涉及从甘草残渣中提取。 该过程包括多个步骤,如提取、纯化和配制,以确保化合物的高纯度和生物利用度 .

化学反应分析

反应类型: 二氢黄酮 B 会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件:

氧化: 可以使用过氧化氢和高锰酸钾等常见的氧化剂来氧化二氢黄酮 B。

还原: 硼氢化钠和氢化铝锂等还原剂用于还原二氢黄酮 B。

取代: 取代反应通常涉及卤素和烷基化剂等试剂。

主要产物: 从这些反应中形成的主要产物包括二氢黄酮 B 的各种衍生物,这些衍生物具有增强的生物活性并改善了药代动力学特性 .

科学研究应用

Anti-Inflammatory and Antioxidant Effects

Licoflavone B has demonstrated significant anti-inflammatory and antioxidant properties. Research indicates that it can alleviate symptoms of ulcerative colitis by maintaining the integrity of the colonic barrier. A study involving dextran sodium sulfate-induced ulcerative colitis in mice showed that this compound reduced weight loss, disease activity index, and histological damage while promoting the expression of tight junction proteins such as occludin and ZO-1 .

Table 1: Effects of this compound on Ulcerative Colitis

| Parameter | Control Group | This compound Group |

|---|---|---|

| Weight Loss (g) | Significant | Minimal |

| Disease Activity Index (DAI) | High | Low |

| Histological Damage Score | Severe | Mild |

| Occludin Expression | Low | High |

Anticancer Properties

This compound has shown potential as an anticancer agent, particularly against multiple myeloma. In vitro studies indicated that it significantly inhibited the proliferation of myeloma cells (RPMI-8226) with an IC50 value less than 8 μM . The mechanism involves downregulation of c-Myc transcription, suggesting its potential as a therapeutic candidate for cancer treatment.

Case Study: Myeloma Cell Proliferation Inhibition

In a study focusing on myeloma cell lines, this compound was shown to effectively reduce cell viability through apoptosis induction and modulation of cell cycle progression. The findings suggest that this compound could be further developed as a treatment option for hematological malignancies .

Gut Microbiota Modulation

This compound has been found to influence gut microbiota composition positively. It not only suppresses harmful bacteria but also promotes beneficial microbes, enhancing overall gut health . This modulation is crucial for maintaining a balanced gut microbiome, which is linked to various health benefits including improved digestion and immune function.

Table 2: Impact of this compound on Gut Microbiota

| Microbial Group | Control Group | This compound Group |

|---|---|---|

| Beneficial Microbes | Low | Increased |

| Harmful Microbes | High | Reduced |

Potential in Functional Dyspepsia

The flavonoid-rich extract from licorice, including this compound, has been evaluated for its effects on functional dyspepsia. Studies have reported that these extracts possess antioxidant and anti-inflammatory activities that may alleviate symptoms associated with gastrointestinal disorders .

作用机制

相似化合物的比较

二氢黄酮 B 由于其特殊的异戊二烯结构以及强大的抗炎和抗菌活性,在黄酮类化合物中独树一帜。类似的化合物包括:

甘草查尔酮 A: 以其抗菌和抗炎特性而闻名。

甘草查尔酮 C: 表现出相似的生物活性,但作用于不同的分子靶点。

生物活性

Licoflavone B (LB) is an isoprene flavonoid primarily derived from licorice species such as Glycyrrhiza inflata and Glycyrrhiza glabra. This compound has garnered attention for its diverse biological activities, particularly in the context of gastrointestinal health, anti-inflammatory effects, and potential anticancer properties. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound exhibits its biological effects through various mechanisms:

- Gut Health : LB has been shown to ameliorate symptoms of ulcerative colitis (UC) in animal models. A study administered LB to dextran sodium sulfate (DSS)-induced UC mice, revealing significant improvements in weight loss, disease activity index (DAI), and histological damage. The compound preserved the integrity of the colonic barrier by inhibiting apoptosis in colonic cells and enhancing the expression of tight junction proteins such as occludin, claudin-1, and ZO-1 .

- Microflora Modulation : LB reshapes intestinal microflora by suppressing harmful bacteria (e.g., Enterococcus) while promoting beneficial microorganisms (e.g., Bacteroides). This modulation contributes to its protective effects against UC .

- Anti-inflammatory Effects : this compound inhibits pro-inflammatory mediators like IL-1β, NO, and PGE2 while promoting anti-inflammatory cytokines such as IL-10. These actions suggest a potential role in managing inflammatory conditions .

2. Anticancer Potential

Research indicates that LB may possess anticancer properties:

- Cytotoxicity Studies : In vitro studies have demonstrated that LB can inhibit the proliferation of various cancer cell lines. For instance, it has shown moderate cytotoxic effects against colon carcinoma cells (CT-26) with an IC50 value indicating significant cell growth inhibition at concentrations ≤50 µg/ml .

- Mechanistic Insights : The mechanisms underlying LB's anticancer activity are still under investigation. However, its ability to modulate immune responses and influence cytokine production suggests it may enhance anti-tumor immunity .

3. Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of this compound:

4. Conclusion

This compound presents a promising avenue for therapeutic applications due to its multifaceted biological activities, particularly in gastrointestinal health and cancer treatment. Ongoing research is crucial to fully elucidate its mechanisms of action and potential clinical applications.

属性

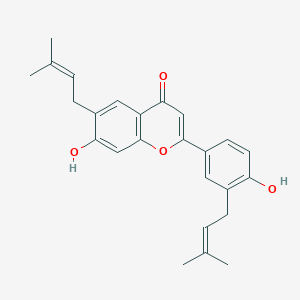

IUPAC Name |

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDVIKFETPAZNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91433-17-9 | |

| Record name | Licoflavone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOFLAVONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。